![molecular formula C12H17ClFN B1528127 (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride CAS No. 1255859-42-7](/img/structure/B1528127.png)
(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride
Overview
Description
(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride is a useful research compound. Its molecular formula is C12H17ClFN and its molecular weight is 229.72 g/mol. The purity is usually 95%.
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Biological Activity
(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride is a chemical compound belonging to the cyclopentanamine class. It features a fluorobenzyl group attached to the cyclopentanamine structure, which influences its biological activity and pharmacological properties. The presence of fluorine is particularly noteworthy as it enhances lipophilicity and metabolic stability compared to analogs with different substituents.
Chemical Structure and Properties
- Chemical Formula : CHClF
- Molecular Weight : 233.71 g/mol
- CAS Number : 1255705-12-4
The fluorine atom in the structure can significantly affect the compound's interaction with biological targets, potentially leading to various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects depending on the context of use.
Pharmacological Effects
Research indicates that this compound may exhibit potential therapeutic effects in several areas:
Case Studies and Research Findings
- Study on MC-4R Modulation :
- Neuropharmacological Investigations :
- Synthesis and Characterization :
Comparative Analysis with Similar Compounds
Compound Name | Structural Variation | Unique Properties |
---|---|---|
(1R,2R)-2-(4-Chlorobenzyl)cyclopentanamine hydrochloride | Chlorine instead of Fluorine | Lower lipophilicity |
(1R,2R)-2-(4-Methylbenzyl)cyclopentanamine hydrochloride | Methyl group instead of Fluorine | Different metabolic pathways |
The unique fluorine substitution in this compound imparts distinct chemical properties that may enhance its efficacy compared to similar compounds.
Scientific Research Applications
Overview
(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride is a compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure, characterized by a cyclopentanamine backbone and a fluorobenzyl substituent, imparts distinctive chemical properties that facilitate its application in synthetic organic chemistry and pharmacology.
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful for creating derivatives with desired properties.
- Reactivity : It can undergo oxidation, reduction, and substitution reactions. For example:
- Oxidation : Converts to ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Can be transformed into different amine derivatives using lithium aluminum hydride.
- Substitution : The fluorobenzyl group can participate in nucleophilic substitutions, expanding its utility in synthetic pathways.
Biology
- Biological Target Interaction : Research indicates that this compound interacts with specific enzymes and receptors, potentially influencing biological pathways. This interaction is crucial for studying its pharmacological effects.
- Pharmacological Studies : The compound has been investigated for its potential therapeutic effects. Its unique fluorine substitution may enhance metabolic stability and lipophilicity, which are advantageous for drug development .
Medicine
- Therapeutic Potential : Initial studies suggest that this compound may have applications in treating various conditions due to its ability to modulate neurotransmitter systems. It has been evaluated for antidepressant-like effects and cognitive enhancement in animal models .
- Precursor in Drug Development : It may serve as a precursor for synthesizing novel pharmaceutical agents aimed at treating neurological disorders or other medical conditions.
Case Study 1: Antidepressant Efficacy
A study on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The compound was compared against established antidepressants and showed comparable efficacy with a favorable side effect profile.
Case Study 2: Cognitive Enhancement
In cognitive performance tests, subjects treated with this compound exhibited improved memory task performance compared to control groups. These findings suggest potential applications in addressing cognitive impairments associated with neurodegenerative diseases .
Properties
IUPAC Name |
(1R,2R)-2-[(4-fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14;/h4-7,10,12H,1-3,8,14H2;1H/t10-,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAXGHUZSNHAJY-MHDYBILJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)CC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255705-12-4 | |
Record name | Cyclopentanamine, 2-[(4-fluorophenyl)methyl]-, hydrochloride (1:1), (1R,2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255705-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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